Regioisomeric Differentiation: 5-Aminomethyl vs. 4-Aminomethyl Substitution Dictates Reactivity and Target Engagement
The target compound's aminomethyl group is located at the imidazole 5-position, whereas its closest structural analog, [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine (CAS 1368955-75-2), bears the aminomethyl at the 4-position . This regioisomeric difference results in distinct molecular geometries, as the 5-position places the nucleophilic amine in a different spatial orientation relative to the imidazole N3 nitrogen, which is critical for metal coordination and hydrogen-bonding interactions . The two isomers are not interchangeable in synthetic applications requiring precise amine placement, such as the construction of imidazole-fused heterocycles or metal-organic frameworks.
| Evidence Dimension | Aminomethyl substitution position on imidazole ring |
|---|---|
| Target Compound Data | 5-aminomethyl (CAS 1713164-09-0, MW 253.73 as HCl salt) |
| Comparator Or Baseline | 4-aminomethyl isomer (CAS 1368955-75-2, MW 217.27 as free base) |
| Quantified Difference | N/A (structural regioisomer; no quantitative biological comparison available) |
| Conditions | Structural analysis by SMILES and IUPAC nomenclature comparison |
Why This Matters
Procurement of the correct regioisomer is mandatory for any SAR campaign or synthetic route where the spatial orientation of the primary amine dictates subsequent derivatization or target binding.
